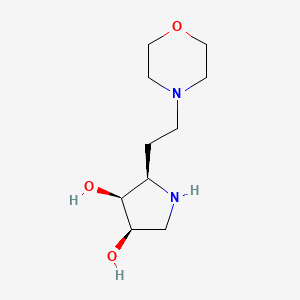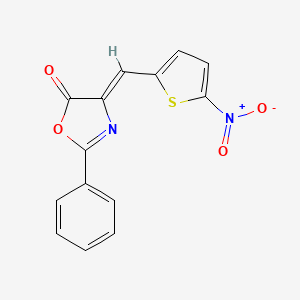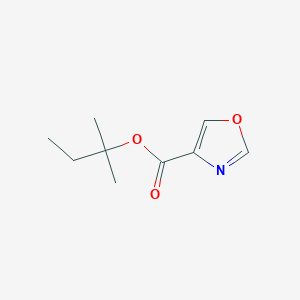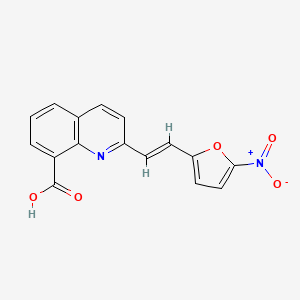
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a morpholinoethyl group and two hydroxyl groups, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as pyrrolidine and morpholine.
Formation of Intermediate: The initial step could involve the formation of an intermediate compound through a reaction between pyrrolidine and an appropriate electrophile.
Introduction of Morpholinoethyl Group: The intermediate is then reacted with a morpholinoethyl reagent under suitable conditions to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the morpholinoethyl group.
Substitution: The morpholinoethyl group or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or its use as a drug precursor.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R)-2-(2-Piperidinoethyl)pyrrolidine-3,4-diol: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
(2R,3S,4R)-2-(2-Diethylaminoethyl)pyrrolidine-3,4-diol: Contains a diethylaminoethyl group.
(2R,3S,4R)-2-(2-Pyrrolidinoethyl)pyrrolidine-3,4-diol: Features a pyrrolidinoethyl group.
Uniqueness
The uniqueness of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol lies in its specific substitution pattern and the presence of the morpholinoethyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
653571-02-9 |
|---|---|
Molekularformel |
C10H20N2O3 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(2-morpholin-4-ylethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O3/c13-9-7-11-8(10(9)14)1-2-12-3-5-15-6-4-12/h8-11,13-14H,1-7H2/t8-,9-,10+/m1/s1 |
InChI-Schlüssel |
LGZVJJAJXUUISE-BBBLOLIVSA-N |
Isomerische SMILES |
C1COCCN1CC[C@@H]2[C@@H]([C@@H](CN2)O)O |
Kanonische SMILES |
C1COCCN1CCC2C(C(CN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)







